Ko 143

概要

科学的研究の応用

Ko 143 has several scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of drug resistance and the role of breast cancer resistance protein in drug transport.

Biology: Employed in cell biology to investigate the function of breast cancer resistance protein in various cell types.

Medicine: Explored for its potential to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting multidrug resistance

作用機序

Ko 143は、細胞からの薬物の排出に関与する膜輸送体である乳癌耐性タンパク質を阻害することで、その効果を発揮します。このタンパク質を阻害することにより、this compoundは化学療法薬の細胞内濃度を高め、それによってその有効性を高めます。 This compoundの分子標的は、ATP結合カセットサブファミリーGメンバー2トランスポーターを含み、その経路は薬物輸送と耐性メカニズムに関連しています .

生化学分析

Biochemical Properties

Ko 143 interacts with the ABCG2 transporter, a member of the ATP-binding cassette transport protein superfamily . It inhibits the ATPase activity of ABCG2 with an IC50 value of 9.7 nM . It displays over 200-fold selectivity over P-glycoprotein and MRP-1 transporters .

Cellular Effects

This compound increases intracellular drug accumulation and reverses BCRP-mediated multidrug resistance . It has been used to determine the role of ABCG2 in the tumor microenvironment .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the ATPase activity of ABCG2 . This prevents the export of certain drugs, thereby increasing their intracellular accumulation .

Temporal Effects in Laboratory Settings

This compound has been used in various laboratory settings to study its effects over time. It has been found to be effective in vivo in mice . It is rapidly metabolized in rat plasma .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is known to be effective in vivo in mice .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the disposition of many drugs and environmental toxins . It interacts with the ABCG2 transporter, which plays a significant role in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the ABCG2 transporter . This interaction potentially restricts the distribution of certain drugs .

Subcellular Localization

Given its interaction with the ABCG2 transporter, it is likely to be localized in the same subcellular compartments as this transporter .

準備方法

Ko 143は、ピラジノインドール構造の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

ピラジノインドール核の形成: これは、適切な前駆体の環化によってコア構造を形成します。

官能基化: コア構造へのメトキシ基やイソプロピル基などの官能基の導入。

This compoundの工業生産方法は広く文書化されていませんが、この化合物は通常、実験目的で研究室で生産されています。

化学反応の分析

Ko 143は、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、酸化されて対応する酸化物を生成することができます。

還元: 還元反応は、this compoundを還元型に変換することができます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

This compoundには、次のような科学研究への応用がいくつかあります。

化学: 薬剤耐性のメカニズムと、乳癌耐性タンパク質が薬物輸送に果たす役割を研究するためのツールとして使用されます。

生物学: さまざまな細胞タイプにおける乳癌耐性タンパク質の機能を調べるために、細胞生物学で用いられます。

医学: 薬剤耐性を克服することで、化学療法薬の有効性を高める可能性が模索されています。

類似化合物との比較

Ko 143は、乳癌耐性タンパク質阻害剤としての高い選択性と効力においてユニークです。類似の化合物には次のようなものがあります。

フミトレモルギンC: 乳癌耐性タンパク質の別の阻害剤ですが、this compoundと比較して選択性が低いです。

GF120918: 乳癌耐性タンパク質とP-糖タンパク質のデュアル阻害剤ですが、選択性が低いです。

This compoundは、P-糖タンパク質や多剤耐性関連タンパク質1などの他のトランスポーターよりも200倍以上の選択性を示すことで際立っています .

特性

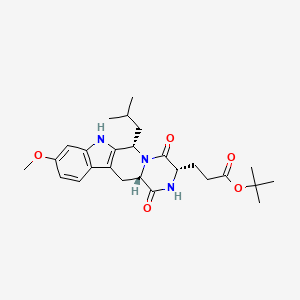

IUPAC Name |

tert-butyl 3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31)/t18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNRAECHCJZNRF-JBACZVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438079 | |

| Record name | Ko 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461054-93-3 | |

| Record name | KO 143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461054933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ko 143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 461054-93-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

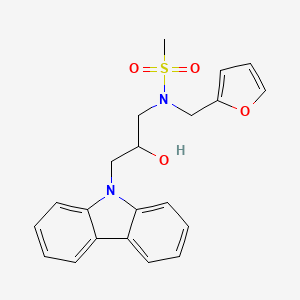

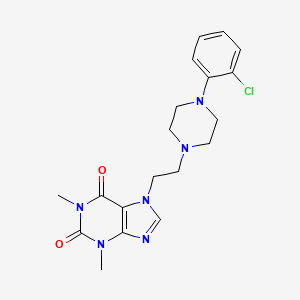

Feasible Synthetic Routes

Q1: What is the primary target of Ko143?

A1: Ko143 is a potent and specific inhibitor of the ATP-binding cassette transporter ABCG2, also known as breast cancer resistance protein (BCRP). []

Q2: How does Ko143 interact with ABCG2?

A2: Ko143 binds to ABCG2 and inhibits its efflux activity, preventing the transporter from pumping substrates out of the cell. [, ] This increases intracellular accumulation of ABCG2 substrates. [, , , ] The exact binding site and mechanism of inhibition are still under investigation, but studies suggest Ko143 may interact with the transporter during different stages of its transport cycle. []

Q3: Is Ko143 specific for ABCG2?

A3: While Ko143 demonstrates high potency for ABCG2, studies show it can interact with other transporters at higher concentrations. [, ] For example, it displays substrate activity for P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1) at concentrations above 1 μM. []

Q4: What are the downstream effects of Ko143 inhibiting ABCG2?

A4: Ko143 inhibition of ABCG2 leads to increased intracellular accumulation of ABCG2 substrates. This can have several downstream effects depending on the substrate and cell type:

- Increased drug efficacy: For chemotherapeutic drugs that are ABCG2 substrates, Ko143 can enhance their efficacy by increasing their intracellular concentration and overcoming drug resistance. [, , , , , , ]

- Altered cellular signaling: Ko143 can impact cellular signaling pathways, such as the MEK/ERK pathway, potentially by modulating transporter trafficking and function. []

- Modulation of stem cell maintenance: In prostate cancer cells, Ko143 was shown to increase intracellular androgen levels by inhibiting ABCG2-mediated androgen efflux. This led to increased androgen receptor expression and activity, promoting cell differentiation and reducing tumor growth. []

Q5: What is the molecular formula and weight of Ko143?

A5: The molecular formula of Ko143 is C28H37N3O6. Its molecular weight is 511.6 g/mol.

Q6: Is there any spectroscopic data available for Ko143?

A6: Spectroscopic data, such as NMR and mass spectrometry, are crucial for compound characterization. While the provided research papers primarily focus on Ko143's biological activity, some mention analytical techniques like high-performance liquid chromatography (HPLC) coupled with fluorescence detection for quantifying Ko143 in biological samples. [] Further investigation into publicly available chemical databases or contacting the original researchers may yield more detailed spectroscopic information.

Q7: Does Ko143 possess any catalytic properties?

A7: Ko143 is not known to have catalytic properties. It primarily acts as an inhibitor by binding to ABCG2 and blocking its transport function. [, ] Its primary application is as a pharmacological tool for studying ABCG2 function and multidrug resistance. [, ]

Q8: Have there been any computational studies conducted on Ko143?

A8: The provided research predominantly focuses on in vitro and in vivo studies of Ko143. While computational studies are not explicitly mentioned, they could be valuable in elucidating the detailed binding interactions between Ko143 and ABCG2, guiding the development of more potent and selective inhibitors.

Q9: How do structural modifications of Ko143 affect its activity and selectivity?

A9: Several studies have investigated Ko143 analogs to identify compounds with improved metabolic stability and potency. [] For example, one study identified analogs with improved in vivo efficacy and pharmacokinetic properties compared to Ko143. [] These findings highlight the potential for optimizing Ko143's structure to enhance its therapeutic potential.

Q10: What are the strategies to improve Ko143 stability and bioavailability?

A10: Ko143's rapid degradation in mouse plasma poses a challenge for in vivo studies. [] Strategies to improve its stability could include:

- Chemical modification: Synthesizing analogs with improved metabolic stability, as demonstrated in studies exploring Ko143 derivatives. []

- Formulation optimization: Encapsulating Ko143 in nanocarriers, such as liposomes or nanoparticles, could protect it from degradation and improve its pharmacokinetic properties. [] One study successfully incorporated Ko143 with the photosensitizer curcumin into PLGA nanoparticles, demonstrating enhanced photodynamic efficacy in breast cancer cells. []

Q11: Are there specific SHE regulations for Ko143?

A11: As Ko143 is primarily a research tool, specific SHE regulations may vary depending on the country and institution. Researchers should consult relevant guidelines and material safety data sheets for handling and disposal procedures.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Ko143?

A12: While detailed ADME studies are limited, some research provides insights into Ko143's pharmacokinetic properties:

- Absorption: Ko143 can be administered orally and is absorbed into the systemic circulation. [, ]

- Distribution: Ko143 can distribute to various tissues, including the brain, as evidenced by studies investigating its ability to modulate drug penetration across the blood-brain barrier. [, ]

- Metabolism: Ko143 is susceptible to esterase activity, leading to rapid degradation in mouse plasma. [] The specific metabolic pathways in other species require further investigation.

Q13: How does Ko143 influence the pharmacokinetics of other drugs?

A13: Ko143 can significantly impact the pharmacokinetics of drugs that are substrates for ABCG2 by increasing their absorption and distribution. [, ] For example, co-administration of Ko143 with the antibiotic topotecan led to increased oral bioavailability of topotecan in mice by inhibiting intestinal Bcrp1. []

Q14: What in vitro models are used to study Ko143's activity?

A14: Researchers commonly use cell lines overexpressing ABCG2, such as MDCKII-ABCG2, to assess Ko143's inhibitory potency. [, , , ] These models allow for controlled investigation of Ko143's effects on transporter function and drug accumulation.

Q15: What in vivo models are employed to investigate Ko143's effects?

A15: Rodent models, particularly mice, are frequently used to study Ko143's impact on drug pharmacokinetics and efficacy. [, , , , , ] For example, researchers utilize Bcrp1 knockout mice to investigate the role of Bcrp1 in drug distribution and the effect of Ko143 on overcoming transporter-mediated drug resistance. []

Q16: What are the known mechanisms of resistance to Ko143?

A16: While Ko143 is a potent ABCG2 inhibitor, its clinical application is limited by factors such as:

- Rapid metabolism: Its rapid degradation in vivo, particularly in mouse plasma, reduces its efficacy. [, ]

- Lack of specificity: At higher concentrations, Ko143 can interact with other transporters, potentially leading to off-target effects. [, ]

- Emergence of resistance: As with other targeted therapies, cancer cells may develop resistance mechanisms to evade Ko143's inhibitory effects. [, ] Further research is needed to understand and overcome these limitations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)